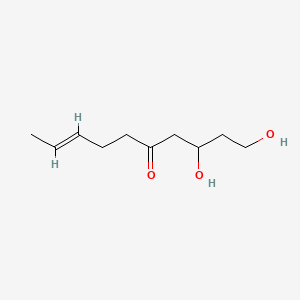
1,3-Dihydroxy-8-decen-5-one; Streptenol-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-8-decen-5-one: is an organic compound with the molecular formula C10H18O3 . It is a member of the fatty alcohols class and is characterized by the presence of two hydroxyl groups and a ketone group along a decene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-8-decen-5-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of 1,3-dihydroxy-8-decen-5-one may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and environmentally friendly conditions compared to traditional chemical synthesis. For example, certain strains of Streptomyces have been reported to produce this compound as a secondary metabolite .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dihydroxy-8-decen-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,3-dioxo-8-decen-5-one or 1,3-dicarboxy-8-decen-5-one.
Reduction: Formation of 1,3-dihydroxy-8-decen-5-ol.
Substitution: Formation of 1,3-dialkoxy-8-decen-5-one or 1,3-diacetoxy-8-decen-5-one.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role as a signaling molecule in certain biological pathways.
Medicine:
- Investigated for its immunomodulatory properties. It has been shown to enhance the release of interleukin 1 (IL-1) in cell cultures, indicating potential applications in immunotherapy .
Industry:
Wirkmechanismus
The mechanism of action of 1,3-dihydroxy-8-decen-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- The compound has been shown to interact with immune cells, particularly macrophages and lymphocytes, to modulate their activity .
Pathways Involved:
- It enhances the release of interleukin 1 (IL-1) through the activation of specific signaling pathways in immune cells. This activity suggests its potential role in modulating immune responses and its application in immunotherapy .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dihydroxy-8-decen-5-ol
- 1,3-Dioxo-8-decen-5-one
- 1,3-Dicarboxy-8-decen-5-one
Comparison:
- 1,3-Dihydroxy-8-decen-5-ol: Similar structure but with an additional hydroxyl group, making it more hydrophilic.
- 1,3-Dioxo-8-decen-5-one: Contains two ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
- 1,3-Dicarboxy-8-decen-5-one: Contains carboxylic acid groups, making it more acidic and suitable for different chemical reactions .
1,3-Dihydroxy-8-decen-5-one stands out due to its unique combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(E)-1,3-dihydroxydec-8-en-5-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(12)8-10(13)6-7-11/h2-3,10-11,13H,4-8H2,1H3/b3-2+ |
InChI-Schlüssel |
SHHVNLZCXWAKNG-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCC(=O)CC(CCO)O |
Kanonische SMILES |
CC=CCCC(=O)CC(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


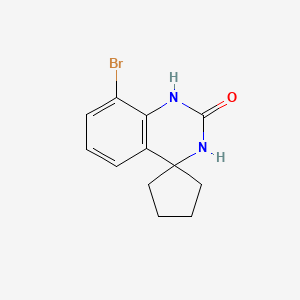
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
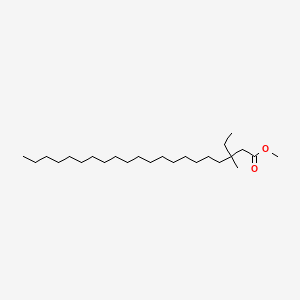
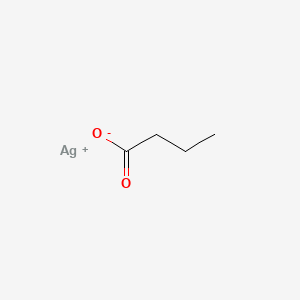
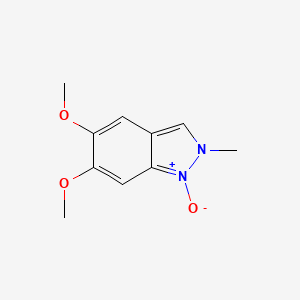
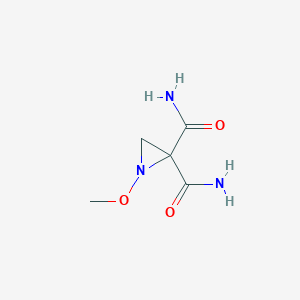
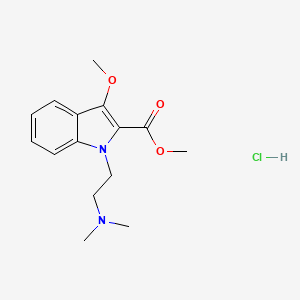
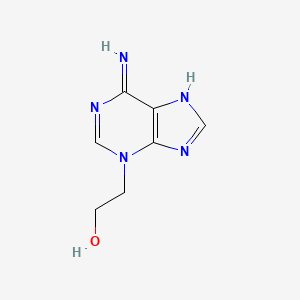

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

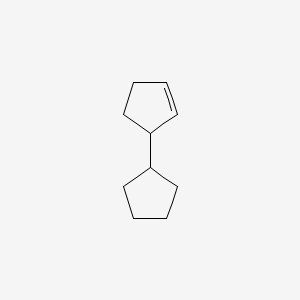
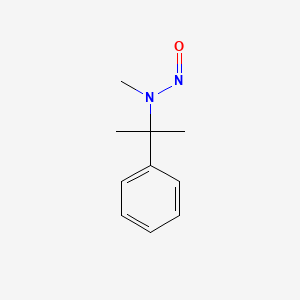
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
